Carboxyibuprofen
Overview
Description
Carboxyibuprofen is a dicarboxylic acid that is ibuprofen in which one of the methyl groups in the isobutyl portion has been converted to the corresponding carboxylic acid . It has a role as a drug metabolite and is functionally related to ibuprofen .
Synthesis Analysis
The synthesis of Carboxyibuprofen involves extending the length of the carboxylic acid moiety in ibuprofen and adding more bulky rigid groups as well as bulky groups with H-bonding functions . This process can lead to the creation of potent and selective ibuprofen derivatives .Molecular Structure Analysis
The molecular formula of Carboxyibuprofen is C13H16O4 . The IUPAC name is 3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid .Physical And Chemical Properties Analysis
Carboxyibuprofen has a molecular weight of 236.26 g/mol . Its InChIKey is DIVLBIVDYADZPL-UHFFFAOYSA-N .Scientific Research Applications
Biodegradation Studies
Carboxyibuprofen (CA-Ibu) has been identified in biodegradation experiments. In a study by Zwiener, Seeger, Glauner, & Frimmel (2002), CA-Ibu was detected in biofilm reactors and batch experiments with activated sludge, showing its presence in environmental biodegradation processes. This research suggests the importance of understanding the environmental fate of pharmaceutical compounds like carboxyibuprofen (Zwiener, Seeger, Glauner, & Frimmel, 2002).
Metabolism and Pharmacokinetics
Johnson et al. (2007) studied the transacylation of ibuprofen and its metabolites, including carboxyibuprofen, in vitro. The research focused on the internal chemical rearrangement of ibuprofen glucuronides and their potential to bind endogenous proteins, which could have adverse effects. This study provides insights into the pharmacokinetics and metabolic pathways of drugs containing carboxylic acid like carboxyibuprofen (Johnson et al., 2007).
Environmental Presence and Analysis
In a study conducted by Bragança et al. (2012), a new method was presented for analyzing ibuprofen and its metabolites, including carboxyibuprofen, in soil. The research highlights the environmental persistence of pharmaceutical compounds and their metabolites, demonstrating the need for effective analytical methods for environmental monitoring (Bragança, Plácido, Paíga, Domingues, & Delerue-Matos, 2012).
Pharmacological Implications
Tan et al. (2002) investigated the stereoselective metabolism of ibuprofen, including the formation of carboxyibuprofen. This study contributes to the understanding of how different enantiomers of a drug are metabolized, which is crucial for developing safer and more effective pharmaceuticals (Tan, Patel, Jackson, Swift, & Hutt, 2002).
Safety And Hazards
Future Directions
Given the increasing environmental presence of ibuprofen and its metabolites, there is a need for more research into the biodegradation of these compounds . The potential for using bacteria for the biodegradation of ibuprofen and its derivatives, such as Carboxyibuprofen, is a promising area of study .
properties
IUPAC Name |
3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVLBIVDYADZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016127 | |
Record name | Carboxyibuprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxyibuprofen | |
CAS RN |
15935-54-3 | |
Record name | Carboxyibuprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15935-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxyibuprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxyibuprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOXYIBUPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI5XR466K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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